![molecular formula C20H21NO6 B2864102 Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1327385-45-4](/img/structure/B2864102.png)
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
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Description
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Heterocyclic Systems : Compounds similar to Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate have been utilized in the synthesis of various heterocyclic systems. For example, derivatives have been prepared and used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing their utility in developing complex organic molecules with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Polymer Science
- Photopolymerization : A new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, similar in structural complexity to the given compound, has been proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals, significantly impacting the field of photopolymerization and material science (Guillaneuf et al., 2010).
Medicinal Chemistry
- Nitric-Oxide-Releasing Prodrugs : Derivatives of acetylsalicylic acid (ASA), which resemble the structural complexity of Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate, have been synthesized and evaluated as ASA prodrugs. These compounds release nitric oxide (NO) and ASA upon metabolism, showing potential for clinical applications with reduced gastrotoxicity and enhanced anti-inflammatory activity (Rolando et al., 2013).
Optical and Electronic Materials
- Nonlinear Optical Properties : Schiff base compounds derived from ethyl-4-amino benzoate, with structural features similar to the queried compound, have been synthesized and their nonlinear refractive indices determined. These compounds exhibit potential as optical limiters, indicating their utility in optical and electronic device applications (Abdullmajed et al., 2021).
properties
IUPAC Name |
methyl 4-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-17-10-4-14(5-11-17)12-19(23)27-13-18(22)21-16-8-6-15(7-9-16)20(24)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIQHMJCMNUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate |
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